An In-Depth Technical Guide to the Synthesis and Characterization of Pent-4-enyl-β-D-glucopyranoside
An In-Depth Technical Guide to the Synthesis and Characterization of Pent-4-enyl-β-D-glucopyranoside
This guide provides a comprehensive overview of the synthesis and characterization of Pent-4-enyl-β-D-glucopyranoside, a valuable building block in glycochemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and a thorough understanding of the underlying science for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Alkenyl Glycosides
Pent-4-enyl-β-D-glucopyranoside belongs to the class of alkenyl glycosides, which are carbohydrate derivatives containing a terminal double bond in their aglycone moiety. This functional group serves as a versatile chemical handle for a variety of subsequent transformations, including glycosylations, polymerizations, and surface modifications.[1] The pentenyl group, in particular, offers an ideal balance of stability and reactivity, making it a widely used tool in the construction of complex glycoconjugates and oligosaccharides.[1]
Synthesis of Pent-4-enyl-β-D-glucopyranoside: A Step-by-Step Approach
The synthesis of Pent-4-enyl-β-D-glucopyranoside is most reliably achieved through a two-step process: a Koenigs-Knorr glycosylation followed by a Zemplén deacetylation. This classical yet highly effective approach ensures high stereoselectivity and good overall yields.
Part 1: Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2][3]
Causality Behind Experimental Choices:
-
Starting Material: Acetobromoglucose (α-D-glucopyranosyl bromide, per-O-acetylated) is the glycosyl donor of choice. The acetyl protecting groups enhance the stability of the molecule and, crucially, the acetyl group at the C-2 position provides neighboring group participation. This participation directs the incoming alcohol to attack from the opposite face, ensuring the formation of the desired β-anomer with high stereoselectivity.[2]
-
Aglycone: 4-Penten-1-ol is the alcohol acceptor, providing the pentenyl moiety.
-
Promoter: Silver(I) carbonate is a commonly used promoter. It facilitates the abstraction of the bromide from the anomeric center, generating a reactive oxocarbenium ion intermediate that is then attacked by the alcohol.[2] Other promoters like silver oxide or mercury(II) salts can also be employed.[3]
-
Solvent: Anhydrous dichloromethane (DCM) or a mixture of DCM and diethyl ether is typically used to ensure a non-protic environment, preventing unwanted side reactions.
Experimental Protocol: Synthesis of Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
-
To a stirred suspension of silver(I) carbonate (1.5 equivalents) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (argon or nitrogen), add a solution of acetobromoglucose (1.0 equivalent) in anhydrous DCM (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 4-penten-1-ol (1.2 equivalents) in anhydrous DCM (5 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside as a colorless oil or white solid.
Caption: Synthetic workflow for Pent-4-enyl-β-D-glucopyranoside.
Part 2: Zemplén Deacetylation
The Zemplén deacetylation is a classic method for the mild and efficient removal of acetyl protecting groups from carbohydrates using a catalytic amount of sodium methoxide in methanol.[4][5]
Causality Behind Experimental Choices:
-
Reagent: A catalytic amount of sodium methoxide in methanol is sufficient to drive the transesterification reaction to completion, yielding the deprotected glycoside and methyl acetate.[4][5] This method is highly effective and avoids harsh conditions that could potentially affect the pentenyl group.
-
Neutralization: The reaction is quenched by the addition of an acidic ion-exchange resin, which neutralizes the sodium methoxide without introducing aqueous workup steps that can be cumbersome for polar carbohydrate products.[6]
Experimental Protocol: Synthesis of Pent-4-enyl-β-D-glucopyranoside
-
Dissolve the purified Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (1.0 equivalent) in anhydrous methanol (20 mL/mmol).
-
Add a catalytic amount of a freshly prepared 0.1 M solution of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, add Amberlite® IR120 (H+) resin until the pH of the solution becomes neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be further purified by silica gel column chromatography if necessary, although it is often obtained in high purity.
Characterization of Pent-4-enyl-β-D-glucopyranoside
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the structure of Pent-4-enyl-β-D-glucopyranoside.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will show characteristic signals for the glucopyranosyl ring protons, the anomeric proton, and the protons of the pentenyl group. The coupling constant of the anomeric proton (H-1) is particularly informative for determining the stereochemistry at the anomeric center. A large coupling constant (typically around 8 Hz) for the doublet corresponding to H-1 is indicative of a trans-diaxial relationship with H-2, confirming the β-configuration.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is typically found in the range of 100-105 ppm for β-glucosides.
| ¹H NMR (D₂O) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.45 | d | ~8.0 |
| H-2, H-3, H-4, H-5, H-6a, H-6b | 3.20 - 3.90 | m | - |
| -OCH₂- | 3.55 - 3.95 | m | - |
| -CH₂-CH₂- | ~1.65 | m | - |
| -CH₂-CH= | ~2.15 | m | - |
| =CH₂ | 5.00 - 5.10 | m | - |
| -CH= | 5.75 - 5.90 | m | - |
| ¹³C NMR (D₂O) | Chemical Shift (ppm) |
| C-1 | ~102.5 |
| C-2, C-3, C-4, C-5, C-6 | 60.0 - 80.0 |
| -OCH₂- | ~69.0 |
| -CH₂-CH₂- | ~30.0 |
| -CH₂-CH= | ~28.0 |
| =CH₂ | ~115.0 |
| -CH= | ~138.0 |
| Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Pent-4-enyl-β-D-glucopyranoside (C₁₁H₂₀O₆, Molecular Weight: 248.27 g/mol ), electrospray ionization (ESI) is a suitable technique.
Expected Observations:
-
[M+Na]⁺: A prominent peak at m/z 271.12, corresponding to the sodium adduct of the molecule, is commonly observed.
-
Fragmentation: Fragmentation of the glycosidic bond is a characteristic feature, leading to the loss of the pentenyl group and the formation of a fragment corresponding to the glucose moiety (m/z 163, [glucose - H₂O + H]⁺).[7]
Optical Rotation
As a chiral molecule, Pent-4-enyl-β-D-glucopyranoside will rotate the plane of polarized light. The specific rotation is a characteristic physical property.[8]
Measurement and Reporting:
The specific rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.[8][9] The value is reported as [α]²⁰D (c, solvent), where 20 is the temperature in degrees Celsius, D refers to the sodium D-line, c is the concentration in g/100 mL, and the solvent is specified. For β-D-glucopyranosides, a negative specific rotation is typically observed.[9]
Conclusion
The synthesis of Pent-4-enyl-β-D-glucopyranoside via the Koenigs-Knorr reaction followed by Zemplén deacetylation is a robust and well-established procedure that provides the desired β-anomer with high fidelity. The structural integrity and purity of the final product can be unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and polarimetry. This versatile building block continues to be a valuable asset in the field of glycochemistry, enabling the development of novel glycoconjugates with potential applications in medicine and materials science.
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Traboni, S., Bedini, E., Capasso, D., Esposito, F., & Iadonisi, A. (2023). Adaptation of Zemplén's conditions for a simple and highly selective approach to methyl 1,2-trans glycosides. Carbohydrate Research, 528, 108824. [Link]
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Ratcliffe, A. J., & Fraser-Reid, B. (1989). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, 1805-1810. [Link]
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Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101–112. [Link]
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ResearchGate. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. [Link]
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